6-(Furan-3-yl)pyridazin-3-amine
Description
6-(Furan-3-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with an amine group at position 3 and a furan-3-yl moiety at position 4. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . The furan ring, a five-membered aromatic heterocycle with oxygen, contributes to the compound’s electronic and steric profile, influencing its reactivity and binding affinity in biological systems .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-(furan-3-yl)pyridazin-3-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H,(H2,9,11) |
InChI Key |
NMPDMBFNVLQXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C2=COC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-3-yl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-3-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development. Key activities include:
1. Anticancer Activity
Research indicates that derivatives of pyridazine compounds, including 6-(Furan-3-yl)pyridazin-3-amine, have shown significant anticancer properties. For instance, studies have reported that certain pyridazine derivatives inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
Case Study: c-Met Inhibition
A study demonstrated that compounds similar to this compound exhibited potent inhibition of c-Met kinase, which is implicated in various cancers. The most effective derivatives showed IC50 values in the low nanomolar range, suggesting strong potential for development as anticancer drugs .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study: Alzheimer’s Disease
In a study involving mouse models of Alzheimer's disease, this compound derivatives were shown to inhibit monoamine oxidase-B (MAO-B), an enzyme associated with neurodegeneration. The most potent derivative exhibited an IC50 value of 0.013 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound and its derivatives. The following table summarizes key findings related to various substituents and their impact on activity:
| Substituent | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Furan ring | Anticancer | 0.005 | Enhances interaction with c-Met |
| Amino group | Neuroprotection | 0.013 | Critical for MAO-B inhibition |
| Alkyl substituents | General stability | - | Improves solubility and bioavailability |
Applications in Drug Development
The unique chemical structure of this compound positions it as a valuable scaffold in drug discovery. Its applications extend to:
1. Antiviral Agents
Research has indicated that furan-containing compounds can serve as frameworks for developing new antiviral agents, particularly against HIV and other viral pathogens. The structural versatility allows for modifications that enhance antiviral activity while maintaining safety profiles .
2. Antimicrobial Activity
Studies have reported promising results regarding the antimicrobial properties of pyridazine derivatives against various bacterial strains, including Mycobacterium tuberculosis. Some derivatives showed IC50 values as low as 1.35 µM, indicating their potential as new anti-tubercular agents .
Mechanism of Action
The mechanism of action of 6-(Furan-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine phosphatase, which plays a role in various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-fluorophenyl substituent in 6-(4-fluorophenyl)pyridazin-3-amine increases lipophilicity (LogP: 2.45) compared to the methoxyphenyl analog, which may enhance blood-brain barrier penetration .
- Biological Activity: Nifurprazine, bearing a nitrovinylfuran group, demonstrates potent antiprotozoal activity, highlighting the importance of nitro-functionalized furans in targeting parasitic enzymes .
- Agrochemical Applications: 6-(4-methoxyphenyl)pyridazin-3-amine derivatives exhibit herbicidal activity against dicotyledonous plants, suggesting that arylpyridazines with electron-donating substituents could be optimized for crop protection .
Pharmacokinetic and Toxicological Considerations
- Metabolism : Pyridazine derivatives with heteroaryl substituents (e.g., imidazo[1,2-b]pyridazines in ) often undergo hepatic oxidation, but the furan ring in 6-(furan-3-yl)pyridazin-3-amine may lead to furan epoxidation, a pathway associated with hepatotoxicity .
- Comparative Safety : 6-(Oxan-4-yl)pyridazin-3-amine, with a saturated oxygen ring, likely has improved metabolic stability over furan-containing analogs, making it a safer candidate for long-term therapies .
Biological Activity
6-(Furan-3-yl)pyridazin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
This compound exhibits significant interactions with various enzymes and proteins, notably cytochrome P450 enzymes, which are critical for drug metabolism. Its ability to modulate cellular signaling pathways and gene expression indicates its potential as a therapeutic agent.
Key Biochemical Interactions:
- Enzyme Interaction: Modulates activity of cytochrome P450 enzymes.
- Gene Expression: Influences genes related to oxidative stress responses.
- Cell Signaling: Alters cell signaling pathways affecting cellular metabolism.
The compound's biological effects are mediated through several mechanisms:
- Binding Affinity: It binds to specific biomolecules, altering their activity, which can result in either inhibition or activation of enzymes.
- Gene Regulation: Interacts with transcription factors, leading to changes in protein production.
- Stability and Degradation: The compound’s stability under physiological conditions affects its long-term efficacy.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses: May enhance metabolic processes and provide protective effects against oxidative stress.
- High Doses: Can induce toxicity, leading to cellular damage or organ dysfunction.
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Activity : In a study assessing the compound's antiviral potential, it was found to inhibit Zika virus protease with an IC50 value as low as 200 nM, demonstrating its potential as a lead compound for antiviral drug development .
- Antibacterial Properties : Another investigation revealed that derivatives of this compound exhibited significant antibacterial activity against various pathogens, indicating its potential utility in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
